(2R)-3-methyl-2-(naphthalen-2-ylsulfonylamino)butanoic acid is a complex organic compound notable for its unique structure and potential applications in medicinal chemistry. This compound features a naphthalenesulfonyl group, which is significant in the development of pharmaceuticals due to its ability to enhance solubility and bioavailability. The compound's systematic name reflects its stereochemistry and functional groups, indicating it is a chiral molecule.
This compound falls under the classification of sulfonamides, a group of compounds that contain a sulfonamide functional group. Sulfonamides are widely used in pharmaceuticals for their antibacterial properties. Additionally, (2R)-3-methyl-2-(naphthalen-2-ylsulfonylamino)butanoic acid can be classified as an amino acid derivative due to the presence of an amino group.
The synthesis of (2R)-3-methyl-2-(naphthalen-2-ylsulfonylamino)butanoic acid typically involves several key steps:
Technical details regarding specific reagents and conditions (e.g., temperature, solvents) would depend on the chosen synthetic route and are typically found in specialized literature or patents related to this compound.
The molecular structure of (2R)-3-methyl-2-(naphthalen-2-ylsulfonylamino)butanoic acid can be described as follows:
The compound's structural data can be visualized using molecular modeling software or accessed through databases like PubChem, where its three-dimensional conformation may also be available .
(2R)-3-methyl-2-(naphthalen-2-ylsulfonylamino)butanoic acid can participate in various chemical reactions typical for amino acids and sulfonamides:
These reactions are crucial for modifying the compound for various applications in drug development.
The mechanism of action for (2R)-3-methyl-2-(naphthalen-2-ylsulfonylamino)butanoic acid primarily revolves around its interaction with biological targets, which may include enzymes or receptors involved in metabolic pathways. The sulfonamide moiety is known for its ability to inhibit bacterial dihydropteroate synthase, thus blocking folate synthesis in bacteria.
Quantitative data regarding binding affinities and inhibition constants would typically be derived from biochemical assays and are essential for understanding its pharmacological profile.
The physical properties include:
Chemical properties include:
Relevant data on melting points, boiling points, and spectral properties (e.g., NMR, IR) are crucial for characterizing this compound further.
(2R)-3-methyl-2-(naphthalen-2-ylsulfonylamino)butanoic acid has potential applications in:
Research into this compound's efficacy and safety profiles continues to be an area of interest within medicinal chemistry.
(2R)-3-methyl-2-(naphthalen-2-ylsulfonylamino)butanoic acid is a structurally defined sulfonamide derivative featuring a chiral center derived from L-valine. The compound’s systematic name follows IUPAC conventions:
Alternative nomenclature includes:
Table 1: Molecular Identity Profile
Property | Value |
---|---|
IUPAC Name | (2R)-3-methyl-2-(naphthalen-2-ylsulfonylamino)butanoic acid |
Molecular Formula | C₁₅H₁₇NO₄S |
Molar Mass (g/mol) | 307.36 |
Canonical SMILES | CC(C)C@@HNS(=O)(=O)C1=CC2=CC=CC=C2C=C1 |
Chiral Center Configuration | (2R) |
The compound’s crystalline structure exhibits orthorhombic symmetry (space group P2₁2₁2₁), with unit cell dimensions a = 5.5006 Å, b = 13.7638 Å, c = 20.2148 Å. Hydrogen bonding forms a catemer C(4) motif along the [100] plane, stabilized by N–H···O (2.52 Å) and C–H···O interactions [1].
The synthesis of this compound emerged from systematic efforts to modify amino acid scaffolds with sulfonyl groups. Its first reported preparation (2015) utilized nucleophilic acyl substitution:
L-Valine + Naphthalene-1-sulfonyl chloride → (2R)-3-methyl-2-(naphthalen-1-ylsulfonylamino)butanoic acid
Key reaction conditions:
This synthesis mirrors broader trends in sulfonamide chemistry, initiated by Gerhard Domagk’s discovery of Prontosil (1935). Domagk’s work demonstrated that sulfonamide moieties confer antibacterial properties, later extended to non-antibiotic applications like carbonic anhydrase inhibition (acetazolamide) and kinase targeting (vemurafenib) [5] [9]. The valine-naphthalene hybrid represents a strategic fusion of biocompatible amino acids with hydrophobic aromatics to enhance target specificity and modulate physicochemical properties.
Sulfonamide derivatives exhibit target promiscuity, enabling therapeutic applications across infectious diseases, oncology, and CNS disorders. Their versatility stems from:
Table 2: Pharmacological Targets of Sulfonamide Derivatives
Target Class | Therapeutic Application | Example Drug | Mechanism |
---|---|---|---|
Dihydropteroate synthase | Antibacterial | Sulfadiazine | Folate synthesis inhibition |
Carbonic anhydrase | Antiglaucoma/Diuretic | Acetazolamide | CO₂/H⁺ homeostasis modulation |
B-RAF kinase | Anticancer (Melanoma) | Vemurafenib | Oncogenic kinase inhibition |
Serotonin receptors | Antimigraine | Sumatriptan | 5-HT₁B/₁D agonism |
For (2R)-3-methyl-2-(naphthalen-2-ylsulfonylamino)butanoic acid, specific biological activities are inferred from structural analogs:
Recent clinical trials explore sulfonamides for neurodegenerative diseases (e.g., CA inhibitors in Alzheimer’s) and CNS cancers (e.g., B-RAF inhibitors), positioning this valine-derived compound as a scaffold for neurotherapeutic development [5] [9].
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: